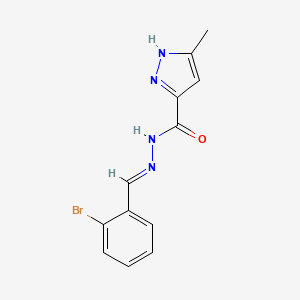

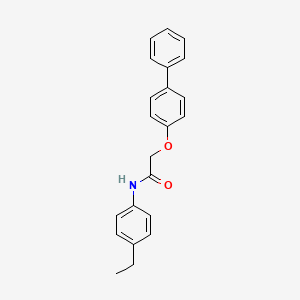

![molecular formula C16H27N5 B5559260 2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)

2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar spirocyclic diaza compounds involves multi-step chemical procedures, often starting from simpler pyrimidine derivatives. For example, potent CCR4 antagonists with a diazaspiro[4.5]decan structure have been synthesized, demonstrating the complexity and specificity of these synthetic routes (Shukla et al., 2016). Another study detailed the development of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, highlighting the versatility and potential for functionalization inherent to these molecular scaffolds (Smith et al., 2016).

Molecular Structure Analysis

The crystal structure and density functional theory (DFT) studies of related compounds, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, have been performed to understand the conformational stability, intramolecular interactions, and electronic properties of these molecules (Murugavel et al., 2014). Such analyses are crucial for predicting the behavior of these compounds in various chemical environments and for rational drug design.

Chemical Reactions and Properties

Spirocyclic compounds often participate in a range of chemical reactions, enabling the functionalization or modification of their structure for specific purposes. The synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene and its recyclization to diazaspiro[5.5]undec-2-ene derivatives exemplifies the chemical versatility of spirocyclic compounds (Shaker et al., 2011). These reactions highlight the ability to generate diverse molecular structures from a common precursor, a characteristic valuable in medicinal chemistry and material science.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data on 2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine is not available, analogous studies on related compounds provide insights into how the spirocyclic and pyrimidine components affect these properties. For instance, the synthesis and characterization of similar pyrimidine derivatives have shed light on their crystalline structure, thermal behavior, and solubility (Moreno-Fuquen et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under different conditions, and interaction with biological targets, are crucial for understanding the potential applications of these compounds. The synthesis of 2,4-diaminodihydrohomopteridine derivatives demonstrates the reactivity of pyrimidine analogs in constructing complex molecules with potential biological activity (Boyle et al., 1991). Such studies are instrumental in developing new compounds with desired chemical and biological properties.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Research has explored the synthesis of various pyrimidine derivatives, including structures similar to 2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine. These compounds have been studied for their potential as medicinal chemistry building blocks. For example, a study focused on the synthesis of potent CCR4 antagonists using a similar structure, highlighting the compound's affinity in various assays and its ability to induce endocytosis of CCR4, a feature not commonly shared by small molecule antagonists of chemokine receptors (Shukla et al., 2016).

Antimicrobial Applications

Another study investigated the antimicrobial activity of heterocyclic compounds containing pyrimidine derivatives, which were incorporated into polyurethane varnish and printing ink paste. The compounds exhibited significant antimicrobial effects against different microbial strains (El‐Wahab et al., 2015).

Drug Discovery and Development

In drug discovery, a study designed and synthesized JAK1-selective inhibitors based on a core scaffold similar to the compound . The optimized compound exhibited significant selectivity and efficacy in various in vitro and in vivo models (Chough et al., 2018).

Antitumor and Antimicrobial Activities

A study on the synthesis of N-arylpyrazole-containing enaminones, which reacted with various compounds to form substituted pyridine derivatives and other structures, revealed that some of these compounds had comparable inhibitory effects against human breast and liver carcinoma cell lines to standard treatments. Additionally, their antimicrobial activities were also evaluated (Riyadh, 2011).

properties

IUPAC Name |

2-methyl-6-(10-methyl-3,10-diazaspiro[5.6]dodecan-3-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5/c1-13-18-14(17)12-15(19-13)21-10-6-16(7-11-21)4-3-8-20(2)9-5-16/h12H,3-11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJFBQYLNCOSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC3(CCCN(CC3)C)CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

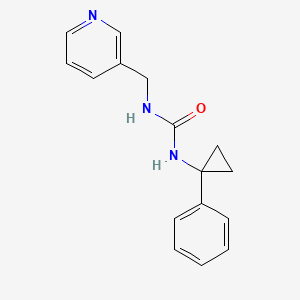

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)

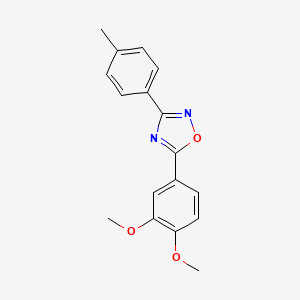

![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)

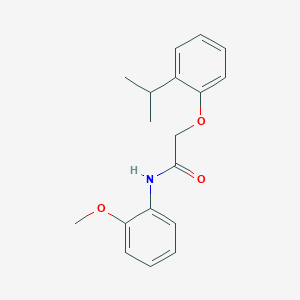

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)

![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)